molecular formula C13H11NO2 B8417545 Biphenylhydroxamic acid CAS No. 106359-54-0

Biphenylhydroxamic acid

Cat. No.: B8417545
CAS No.: 106359-54-0
M. Wt: 213.23 g/mol
InChI Key: JWLKPHOMARIZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenylhydroxamic Acid (CAS 106359-54-0) is an organic compound featuring a biphenyl backbone integrated with a hydroxamic acid functional group, a pharmacophore of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block in research, particularly for developing novel therapeutic agents. Recent scientific investigations have highlighted the potential of biphenyl compounds bearing a hydroxamic acid moiety. A 2025 study identified such compounds as the first-in-class dual inhibitors targeting both the PD-L1 immune checkpoint and Class I Histone Deacetylases (HDACs) . In this research, specific biphenyl-hydroxamic acid hybrids demonstrated potent inhibitory activity, with one compound showing IC50 values of 14.47 nM for HDAC3 and 88.10 nM for the PD-1/PD-L1 interaction, while another exhibited a potent IC50 of 12.47 nM against the PD-1/PD-L1 interaction . This dual-targeting mechanism represents a promising strategy in oncology, potentially recruiting T-cell infiltration into the tumor microenvironment and improving responses in cancers with low PD-L1 expression . The hydroxamic acid group is a well-established zinc-binding ligand known to inhibit metalloenzymes like HDACs . HDAC inhibitors can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells, and several, such as Vorinostat and Panobinostat, are already approved for clinical use . The integration of this moiety into a biphenyl scaffold provides a rigid structure that can be optimized for binding to specific biological targets. Beyond its prominent role in anticancer research, the hydroxamic acid functional group is known to possess metal-chelating properties, which can be explored in other research contexts, such as enzyme inhibition studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

106359-54-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

N-hydroxy-4-phenylbenzamide

InChI

InChI=1S/C13H11NO2/c15-13(14-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H,14,15)

InChI Key

JWLKPHOMARIZAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

Biological Activity

Biphenylhydroxamic acid (BHAA) is a compound of significant interest due to its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into the mechanisms, efficacy, and potential therapeutic applications of BHAA, supported by data tables and research findings.

Overview of this compound

This compound is a hydroxamic acid derivative characterized by its biphenyl structure. Hydroxamic acids are known for their ability to chelate metal ions, which is crucial for their function as HDAC inhibitors. The inhibition of HDACs plays a vital role in cancer therapy and other diseases by altering gene expression and promoting apoptosis in cancer cells.

The primary mechanism through which BHAA exerts its biological effects is by inhibiting HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, BHAA promotes a more open chromatin structure, enhancing gene expression associated with cell cycle arrest and apoptosis.

Inhibition Potency

Research indicates that biphenyl hydroxamates, including BHAA, exhibit nanomolar potency against various HDAC isoforms. For instance, studies have shown that unsubstituted biphenyl hydroxamate has an IC50 value in the nanomolar range for HDACs 1, 2, 3, and 6, indicating strong inhibitory activity . The selectivity profile varies with different substitutions on the biphenyl ring.

HDAC Isoform IC50 (nM)
HDAC110
HDAC215
HDAC35
HDAC620
HDAC8187

Case Studies and Research Findings

Several studies have explored the biological activity of BHAA in various contexts:

  • Cancer Cell Growth Inhibition : A study demonstrated that BHAA effectively inhibited pancreatic cancer cell growth by targeting multiple HDAC isoforms. The compound was shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes .
  • Neuroprotective Effects : Another investigation highlighted the potential neuroprotective properties of biphenyl hydroxamates. These compounds were found to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
  • Antibacterial Properties : Research has also indicated that BHAA possesses antibacterial activity against certain pathogens, suggesting its potential utility beyond oncology .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. A SAR study identified that the introduction of specific amino groups on the biphenyl structure can enhance or diminish inhibitory activity against different HDAC isoforms. For example, modifications at the ortho position generally resulted in reduced potency compared to unsubstituted derivatives .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Biphenylhydroxamic acid and its derivatives have been investigated for their anticancer properties, particularly as histone deacetylase inhibitors (HDACIs). HDACIs play a crucial role in cancer treatment by altering the acetylation status of histones, thereby influencing gene expression associated with tumor growth and survival.

  • Mechanism of Action : this compound acts by chelating zinc ions in the active site of HDAC enzymes, leading to their inhibition. This inhibition results in increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
  • Case Studies :
    • Research has shown that this compound derivatives exhibit potent activity against various cancer cell lines, including ovarian cancer, non-small cell lung cancer, and breast cancer .
    • A specific study demonstrated that this compound derivatives effectively inhibited HDAC activity with sub-micromolar potency, significantly reducing cancer cell proliferation .

Enzyme Inhibition

This compound has been recognized for its ability to inhibit metalloproteinases, particularly stromelysin-1. This enzyme plays a role in extracellular matrix degradation, which is a critical process in tumor invasion and metastasis.

  • Research Findings : Investigations into the enthalpic basis of this compound ligands have revealed that these compounds can effectively modulate the activity of stromelysin-1. The studies indicate that the additivity of these ligands is primarily due to enthalpic effects, suggesting a favorable thermodynamic profile for their interaction with the enzyme .

Therapeutic Potential Beyond Cancer

Beyond its anticancer applications, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that hydroxamic acids, including this compound, possess antimicrobial properties. This potential could be explored further for developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Properties : Hydroxamic acids have also been investigated for their anti-inflammatory effects, which may contribute to their overall therapeutic profile in treating various diseases beyond cancer .

Data Summary Table

The following table summarizes key findings related to this compound's applications:

Application AreaSpecific UsesKey Findings
Cancer TherapyHDAC inhibitionPotent against ovarian, lung, and breast cancers
Enzyme InhibitionMetalloproteinasesModulates stromelysin-1 activity via enthalpic effects
Antimicrobial ActivityPotential antibiotic developmentExhibits antimicrobial properties
Anti-inflammatory EffectsTreatment for inflammatory diseasesDemonstrates anti-inflammatory potential

Chemical Reactions Analysis

Synthetic Routes to Biphenylhydroxamic Acid

This compound is typically synthesized via coupling reactions or hydroxylamine substitution. Key methods include:

Carboxylic Acid Coupling

Biphenylcarboxylic acid derivatives react with hydroxylamine or protected hydroxylamines under activating conditions:

  • EDCI/HOBt-mediated coupling : Biphenylcarboxylic acid reacts with O-tritylhydroxylamine (TrONH2_2
    ) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), yielding protected hydroxamates. Subsequent deprotection with trifluoroacetic acid (TFA) generates this compound .

  • Acyl chloride intermediates : Conversion of biphenylcarboxylic acid to its acyl chloride (e.g., using thionyl chloride) followed by reaction with hydroxylamine hydrochloride in dry solvents (e.g., THF) produces the target compound .

Ester Aminolysis

Methyl or ethyl esters of biphenylcarboxylic acid undergo aminolysis with hydroxylamine in alkaline solutions (KOH/MeOH). Catalytic KCN accelerates the reaction to minimize hydrolysis byproducts .

Metal Chelation and Complexation

The hydroxamate group enables strong coordination to metal ions, particularly Fe(III) and Zn(II), forming stable complexes:

Metal Ion Stoichiometry Application Reference
Fe(III)1:1 or 1:2Catalytic oxidation studies
Zn(II)1:1HDAC inhibition (antitumor activity)

Key Findings :

  • Fe(III) complexes exhibit redox activity, facilitating catalytic applications in organic synthesis .

  • Zn(II) chelates disrupt histone deacetylase (HDAC) enzymes, with IC50_{50}
    values in the nanomolar range for cancer cell lines .

Biochemical Reactivity: HDAC Inhibition

This compound derivatives are potent HDAC inhibitors, suppressing cancer cell proliferation via epigenetic modulation:

Mechanism of Action

  • The hydroxamate group binds Zn(II) in HDAC active sites, blocking substrate deacetylation.

  • Biphenyl substituents enhance hydrophobic interactions with enzyme pockets, improving selectivity .

Biological Data

| Cell Line | IC50_{50}
(µM)
| HDAC Isoform Targeted | Reference |
|------------------------|----------------------|----------------------------|---------------|
| HepG2 (Liver Cancer) | 3.39 | HDAC1, HDAC6 | |
| MCF-7 (Breast Cancer) | 3.41 | HDAC8 | |

Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives participate in tandem aza-Heck/Suzuki reactions for lactam synthesis:

Reaction Pathway

  • Aza-Heck Cyclization : Pd(0)-catalyzed cyclization of O-phenyl hydroxamic ethers generates alkylpalladium intermediates.

  • Suzuki Coupling : Transmetallation with arylboronic acids yields stereodefined γ-lactams .

Example :

  • Substrate 38 (biphenylhydroxamic ether) reacts with phenylboronic acid under Pd(OAc)2_2
    /P(OCH2_2
    CF3_3
    )3_3
    catalysis to form 39 with >80% yield and >95% diastereoselectivity .

Oxidation and Radical Scavenging

The N–O bond in the hydroxamate group confers antioxidant properties:

  • DPPH Assay : this compound shows radical scavenging activity comparable to butylated hydroxyanisole (BHA) .

  • Oxidation Reactions : Fe(III)-mediated oxidation generates nitroxide radicals, studied via EPR spectroscopy .

Stability and Degradation

  • pH-Dependent Hydrolysis : Degrades to biphenylcarboxylic acid and hydroxylamine under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, forming biphenyl isocyanate intermediates .

Comparison with Similar Compounds

Comparison with Similar Hydroxamic Acids

Structural and Physicochemical Properties

The biphenyl moiety in BHA introduces significant differences compared to monocyclic hydroxamic acids:

Compound Structure LogP<sup>*</sup> Solubility (mg/mL) Metal-Binding Affinity (log K)
Biphenylhydroxamic acid Biphenyl-CONHOH 3.8<sup>†</sup> 0.12 12.5 (Fe<sup>3+</sup>)
Benzohydroxamic acid C6H5-CONHOH 1.2 5.6 9.8 (Fe<sup>3+</sup>)
Acetohydroxamic acid CH3-CONHOH -0.5 120 7.3 (Zn<sup>2+</sup>)

<sup>*</sup>Predicted partition coefficient (LogP) reflects lipophilicity.
<sup>†</sup>Estimated based on biphenyl group contribution.

Key Findings :

  • The extended aromatic system strengthens metal coordination, as evidenced by higher Fe<sup>3+</sup> binding affinity compared to benzohydroxamic acid .
Antimicrobial Activity

BHA’s biphenyl structure enhances antimicrobial potency compared to simpler hydroxamic acids:

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
This compound 8.2 32.5
Benzohydroxamic acid 25.6 >100
Salicylhydroxamic acid 12.4 75.3

Data adapted from hydroxamic acid structure-activity studies .

Q & A

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent). Perform meta-analysis of published data to identify confounding variables (e.g., cell line variability, assay protocols). Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic assays) and apply clustered data analysis (e.g., mixed-effects models to account for nested observations) .

Q. What advanced analytical techniques differentiate this compound degradation products, and how should stability studies be structured?

  • Methodological Answer : Employ LC-MS/MS to identify degradation products under stress conditions (e.g., heat, light, oxidative). For stability studies, store samples at 4°C, 25°C/60% RH, and 40°C/75% RH, with sampling intervals (0, 1, 3, 6 months). Quantify parent compound degradation via validated HPLC methods and report degradation kinetics (e.g., Arrhenius plots) .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing interspecies variability?

  • Methodological Answer : Use a crossover design in rodent models (e.g., Sprague-Dawley rats) with oral/intravenous administration. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze pharmacokinetic parameters (Cmax_{max}, Tmax_{max}, AUC) via non-compartmental modeling. Control for diet, circadian rhythms, and genetic background. Validate findings using microdialysis in target tissues .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies with non-linear trends?

  • Methodological Answer : Apply four-parameter logistic regression (4PL) models to fit sigmoidal dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fits. For non-linear trends, employ segmented regression or generalized additive models (GAMs). Report confidence intervals and perform bootstrap validation for robustness .

Q. How should this compound’s interaction with biomembranes be quantified, and what experimental controls are critical?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding to lipid bilayers (e.g., POPC vesicles). Include negative controls (e.g., non-interacting lipids like DOPC) and validate with fluorescence anisotropy (e.g., DPH probes). Report partition coefficients (Kp_p) and thermodynamic parameters (ΔH, ΔS) .

Methodological Best Practices

Q. What strategies ensure reproducibility when scaling up this compound synthesis?

  • Answer : Optimize reaction parameters (solvent polarity, catalyst loading) using design of experiments (DoE) approaches. Characterize intermediates via 13C^{13}C-NMR and XRPD to detect polymorphic changes. Document batch-to-batch variability using control charts (e.g., ±5% yield tolerance) .

Q. How can researchers address low yields in this compound derivatization reactions?

  • Answer : Screen activating agents (e.g., EDCI vs. DCC) and protect hydroxamic acid groups during functionalization. Monitor reaction progress via TLC or inline IR. Consider microwave-assisted synthesis to enhance kinetics. Purify via preparative HPLC with gradient elution .

Data Presentation and Literature Review

Q. What guidelines should be followed when presenting this compound data in publications?

  • Answer : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, with processed data (e.g., IC50_{50} tables) in the main text. Use SI units for concentrations and avoid undefined acronyms. Reference prior studies using CAS Registry Numbers (e.g., 92-52-4 for biphenyl) .

Q. How can systematic literature reviews on this compound avoid bias in source selection?

  • Answer : Search PubMed, SciFinder, and Web of Science using controlled vocabulary (e.g., MeSH terms "hydroxamic acids/pharmacology"). Apply PRISMA guidelines for study inclusion/exclusion. Critically appraise sources using RADAR (Rationale, Authority, Date, Appearance, Relevance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.